molecular formula C21H25N3O2 B12483724 3-hydroxy-7,7-dimethyl-4-[4-(propan-2-yl)phenyl]-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

3-hydroxy-7,7-dimethyl-4-[4-(propan-2-yl)phenyl]-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B12483724
M. Wt: 351.4 g/mol
InChI Key: WEDOSOKPIVSJKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-isopropylphenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a complex organic compound belonging to the class of pyrazoloquinolines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-isopropylphenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multicomponent reactions. One common method is the three-component reaction of 2-hydroxy-1,4-naphthoquinone, aldehydes, and aminopyrazoles in the presence of a catalytic amount of L-proline . This reaction proceeds smoothly under metal-free conditions, offering good to excellent yields without the need for column chromatography .

Industrial Production Methods

Industrial production of this compound can be scaled up using similar multicomponent reactions. The use of organocatalysts like L-proline makes the process environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-(4-isopropylphenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline and pyrazole derivatives, which can have significant biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-isopropylphenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

7,7-dimethyl-4-(4-propan-2-ylphenyl)-1,2,4,6,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C21H25N3O2/c1-11(2)12-5-7-13(8-6-12)16-17-14(9-21(3,4)10-15(17)25)22-19-18(16)20(26)24-23-19/h5-8,11,16H,9-10H2,1-4H3,(H3,22,23,24,26)

InChI Key

WEDOSOKPIVSJKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.